Mkk7-cov-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

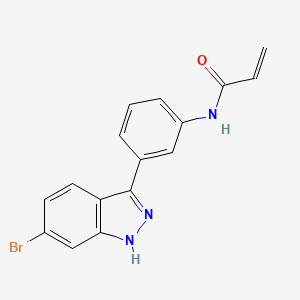

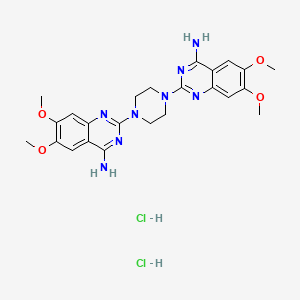

Mkk7-cov-13 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is crucial for cellular responses to stress, inflammatory signals, and toxins. This compound has been identified through covalent docking and optimized to block JNK phosphorylation in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mkk7-cov-13 involves covalent docking techniques to identify potential inhibitors. The compounds are optimized through crystallography and virtual screening to ensure selective inhibition of MKK7 . The synthetic route typically involves the use of acrylamide-based kinase inhibitors, which are functionalized at the nanoscale level using copper-catalyzed azide-alkyne cycloaddition .

Industrial Production Methods

Industrial production of this compound would likely involve high-throughput synthesis methods to generate large quantities of the compound efficiently. This includes the use of crude nanomole-scale libraries for late-stage functionalization, allowing for the rapid screening and optimization of potential inhibitors .

Chemical Reactions Analysis

Types of Reactions

Mkk7-cov-13 undergoes covalent binding reactions, particularly with cysteine residues in the active site of MKK7. This irreversible binding is crucial for its inhibitory activity .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as acrylamide derivatives and copper catalysts. The reaction conditions typically include low temperatures and specific incubation periods to ensure optimal binding and activity .

Major Products

The major product of these reactions is the covalently bound this compound inhibitor, which effectively blocks the phosphorylation of JNK, thereby inhibiting the JNK signaling pathway .

Scientific Research Applications

Mkk7-cov-13 has a wide range of scientific research applications:

Mechanism of Action

Mkk7-cov-13 exerts its effects by covalently binding to the cysteine residues in the active site of MKK7. This binding inhibits the kinase activity of MKK7, preventing the phosphorylation and activation of JNK. The inhibition of JNK phosphorylation disrupts the downstream signaling pathways involved in stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

- Mkk7-cov-1

- Mkk7-cov-2

- Mkk7-cov-3

Uniqueness

Mkk7-cov-13 stands out due to its high selectivity and potency in inhibiting MKK7 compared to other similar compounds. It has been optimized to achieve low-micromolar inhibition of JNK phosphorylation in cells, making it a valuable tool for studying the JNK signaling pathway .

Properties

Molecular Formula |

C16H12BrN3O |

|---|---|

Molecular Weight |

342.19 g/mol |

IUPAC Name |

N-[3-(6-bromo-1H-indazol-3-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C16H12BrN3O/c1-2-15(21)18-12-5-3-4-10(8-12)16-13-7-6-11(17)9-14(13)19-20-16/h2-9H,1H2,(H,18,21)(H,19,20) |

InChI Key |

WLHXHLGRZSDACB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)

![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)